2-(Methanesulfonylmethyl)benzonitrile
Overview
Description
2-(Methanesulfonylmethyl)benzonitrile is an organic compound with the molecular formula C9H9NO2S. It is characterized by a benzonitrile group attached to a methanesulfonylmethyl moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Scientific Research Applications
2-(Methanesulfonylmethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methanesulfonylmethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or distillation to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-(Methanesulfonylmethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methanesulfonylmethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile compounds
Mechanism of Action
The mechanism of action of 2-(Methanesulfonylmethyl)benzonitrile involves its interaction with specific molecular targets. For example, in reduction reactions, the nitrile group is hydrogenated to form an amine, which can further interact with other molecules to exert its effects. The pathways involved in these reactions are typically catalyzed by metal catalysts such as palladium .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methanesulfonylmethyl)benzonitrile
- 2-(Cyanomethyl)benzonitrile
- 3-(Methanesulfonylmethyl)benzonitrile
- 4-(Methanesulfonylmethyl)benzonitrile
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct reactivity and properties. Compared to other similar compounds, it offers unique advantages in terms of its stability and versatility in chemical reactions .
Properties
IUPAC Name |
2-(methylsulfonylmethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-13(11,12)7-9-5-3-2-4-8(9)6-10/h2-5H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLLMIFDFXORKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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